N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C17H23N3O4 and its molecular weight is 333.388. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Novel Synthetic Approaches
- A novel method for synthesizing tetrahydro-2,4-dioxo-1H-benzo[b][1,5]diazepine derivatives involves an efficient, catalyst-free process. These derivatives share structural similarities with various benzodiazepines known for their broad spectrum of biological activities. This synthesis method highlights the potential for creating compounds with related structures, possibly including N-(benzo[d][1,3]dioxol-5-yl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane-1-carboxamide, using simple starting materials in a one-pot procedure (Shaabani et al., 2009).
Potential Biological Applications
- The synthesis of benzodiazepine derivatives, including the tetrahydro-1H-1,5-benzodiazepine scaffold, is of interest due to their application as therapeutic agents. These compounds have found use in treating conditions such as anxiety, arrhythmias, and as HIV reverse transcriptase inhibitors. The research into multicomponent reactions (MCRs) for synthesizing these compounds suggests a pathway for developing new therapeutics with potentially similar applications as this compound (Shaabani et al., 2009).
Chemical Diversity and Drug Discovery
- The utilization of isocyanide-based multicomponent reactions (MCRs) for creating diverse chemical libraries is another area of interest. Such reactions are efficient for generating compounds with potential biological activities, indicating a route for the exploration of this compound analogs with varied biological activities (Shaabani et al., 2010).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-(oxolan-3-yl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4/c21-17(18-13-2-3-15-16(10-13)24-12-23-15)20-6-1-5-19(7-8-20)14-4-9-22-11-14/h2-3,10,14H,1,4-9,11-12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTVGMUOPLGJPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)C4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.